molecular formula C16H11Cl2NO4S B1358023 1-(3,4-Dichloro-benzenesulfonyl)-1H-indole-2-carboxylic acid methyl ester

1-(3,4-Dichloro-benzenesulfonyl)-1H-indole-2-carboxylic acid methyl ester

Cat. No. B1358023
M. Wt: 384.2 g/mol
InChI Key: RWIVPTALKPRABH-UHFFFAOYSA-N
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Patent
US06288103B1

Procedure details

Methyl indole-2-carboxylate (0.15 g) was dissolved in DMF and sodium hydride (41 mg) was added in a single portion. The reaction was stirred for 1 hour, then 3,4-dichlorobenzenesulphonyl chloride (0.25 g) was added in a single portion. Stirring was continued for a further 2 hours and then the reaction was quenched by the addition of water. The reaction mixture was partitioned between water and ethyl acetate. Combined organic extracts were dried (MgSO4) and concentrated in vacuo and the residue purified by column chromatography using isohexane-5% ethyl acetate as eluent to give the desired end product as a solid (51%). NMR δ (CDCl3) 3.96 (s, 3H), 7.22-8.20 (m, 8H); M/z (+) 384 (MH+), 352, 175.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([O:12][CH3:13])=[O:11].[H-].[Na+].[Cl:16][C:17]1[CH:18]=[C:19]([S:24](Cl)(=[O:26])=[O:25])[CH:20]=[CH:21][C:22]=1[Cl:23]>CN(C=O)C>[Cl:16][C:17]1[CH:18]=[C:19]([S:24]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[C:2]2[C:10]([O:12][CH3:13])=[O:11])(=[O:25])=[O:26])[CH:20]=[CH:21][C:22]=1[Cl:23] |f:1.2|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
41 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)N1C(=CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.